Isobutyryl coenzyme A lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl coenzyme A lithium salt . This compound is an acyl group carrier and is used in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires a coupling agent to facilitate the formation of the acyl-CoA bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form. The production process is optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobutyryl-CoA derivatives.
Reduction: It can be reduced to form isobutyryl-CoA alcohols.
Substitution: The compound can undergo substitution reactions to form different acyl-CoA derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various isobutyryl-CoA derivatives, which are used in different biochemical pathways and industrial applications .
Scientific Research Applications
Isobutyryl coenzyme A lithium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and biochemical studies.
Biology: The compound is involved in metabolic pathways and is used in studies related to enzyme functions and metabolic processes.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: The compound is used in the production of pharmaceuticals and other biochemical products.
Mechanism of Action
The mechanism of action of Isobutyryl coenzyme A lithium salt involves its role as an acyl group carrier. It participates in various biochemical reactions by transferring the isobutyryl group to different substrates. The molecular targets include enzymes involved in fatty acid metabolism and other metabolic pathways. The compound interacts with these enzymes to facilitate the transfer of the acyl group, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Isobutyryl coenzyme A lithium salt include:
- Acetyl coenzyme A
- Propionyl coenzyme A
- Butyryl coenzyme A
Uniqueness
This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Unlike other acyl-CoA derivatives, it is specifically involved in the metabolism of branched-chain fatty acids and has unique applications in biochemical research and industrial processes .
Biological Activity
Isobutyryl coenzyme A lithium salt (IB-CoA) is a short-chain branched acyl-CoA derivative that plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. This article reviews the biological activity of IB-CoA, focusing on its biochemical properties, physiological roles, and implications in health and disease.
Isobutyryl-CoA is synthesized from isobutyric acid and coenzyme A (CoA) through an acylation reaction. The lithium salt form enhances its solubility and stability, making it suitable for biochemical applications. The general structure of IB-CoA can be represented as follows:
Biological Functions
1. Role in Metabolism:
IB-CoA serves as an acyl group carrier, participating in various metabolic processes including:
- Fatty Acid Metabolism: IB-CoA is involved in the β-oxidation of fatty acids, providing energy through the breakdown of fatty acid chains.
- Histone Modification: Recent studies have shown that branched-chain acyl-CoAs, including IB-CoA, can influence histone modifications, impacting gene expression and cellular differentiation .
2. Interaction with Enzymes:
IB-CoA acts as a substrate for several enzymes, including acyl-CoA dehydrogenases, which are critical for the oxidation of fatty acids. The interaction of lithium ions with these enzymes may alter their activity, potentially influencing metabolic pathways .
Research Findings and Case Studies
Recent research has highlighted the significance of IB-CoA in various biological contexts:
- Subcellular Localization: A study utilizing Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) demonstrated distinct profiles of acyl-CoAs within different cellular compartments. IB-CoA was found to be enriched in the nuclear compartment, suggesting a role in nuclear metabolism and epigenetic regulation .
- Metabolic Disorders: In conditions such as multiple acyl-CoA dehydrogenase deficiency, impaired utilization of fatty acids leads to the accumulation of acyl-CoAs like IB-CoA. This accumulation can disrupt normal metabolic functions and contribute to disease pathology .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C₄H₇O₅P |
Molecular Weight | 174.16 g/mol |
Acyl Group | Isobutyrate |
Solubility | Soluble in water |
Key Enzymes | Acyl-CoA dehydrogenases |
Implications in Health and Disease
The biological activity of IB-CoA has significant implications for understanding metabolic diseases:
- Obesity and Diabetes: Altered levels of acyl-CoAs, including IB-CoA, have been associated with metabolic disorders such as obesity and type 2 diabetes. Targeting pathways involving IB-CoA may offer therapeutic strategies for managing these conditions.
- Neurodegenerative Diseases: Lithium's role in modulating acyl-CoAs suggests potential therapeutic effects in neurodegenerative diseases where energy metabolism is disrupted .
Properties
InChI |
InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHNCUNIGLUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42LiN7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585182 |
Source
|
Record name | PUBCHEM_16219499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-95-1 |
Source
|
Record name | PUBCHEM_16219499 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.